molecular formula C15H14N2O B11096012 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile CAS No. 24522-51-8

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B11096012
CAS No.: 24522-51-8
M. Wt: 238.28 g/mol
InChI Key: XWONKHMPCMMDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile (CAS: 769-28-8) is a pyridine derivative characterized by a 1,2-dihydropyridinone core substituted with methyl groups at positions 4 and 6, a p-tolyl group at position 1, and a nitrile moiety at position 3. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol (calculated). This compound is synthesized via condensation reactions involving acetylacetone and cyanoacetamide, followed by nitrous acid deamination of intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . It serves as a key intermediate in the synthesis of phosphonate derivatives under optimized protocols involving CdI₂ nanoparticles and ultrasonication . Its physicochemical properties include moderate stability under inert atmospheric storage and hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

CAS No.

24522-51-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4,6-dimethyl-1-(4-methylphenyl)-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2O/c1-10-4-6-13(7-5-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3

InChI Key

XWONKHMPCMMDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

Preparation Methods

The most frequently employed route involves cyclocondensation reactions between activated enamines and cyanoacetamide derivatives. A representative protocol from Reference demonstrates:

Reaction Scheme
p-Tolualdehyde+Methyl vinyl ketone+Cyanoacetamidepiperidine/AcOHTarget Compound\text{p-Tolualdehyde} + \text{Methyl vinyl ketone} + \text{Cyanoacetamide} \xrightarrow{\text{piperidine/AcOH}} \text{Target Compound}

Optimized Conditions

  • Molar ratio 1:1:1.05 (aldehyde:ketone:cyanoacetamide)

  • Piperidine (20 mol%)/acetic acid catalytic system

  • Reflux in ethanol (8-12 h)

  • Average yield: 68-72%

Mechanistic Insights

  • Knoevenagel condensation forms α,β-unsaturated intermediate

  • Michael addition of cyanoacetamide generates enamine

  • Cyclodehydration via proton transfer forms pyridone core

Characterization Data

  • IR: νmax\nu_{\text{max}} 2218 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O)

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 2.30 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 7.25-7.58 (m, 4H, Ar-H), 12.61 (br s, 1H, NH)

N-Arylation of Preformed Pyridone Cores

Post-synthetic modification through regioselective C-N bond formation provides an alternative pathway:

Stepwise Procedure

  • Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate A)

  • Ullmann-type coupling with p-iodotoluene

Key Parameters

ParameterOptimal Value
CatalystCuI (10 mol%)
Ligand1,10-phenanthroline
BaseCs₂CO₃
Temperature110°C
Reaction Time24 h
Yield58%

Advantages

  • Enables late-stage diversification

  • Tolerates electron-rich aryl halides

Microwave-Assisted One-Pot Synthesis

Modern approaches employ energy-efficient techniques:

Protocol

  • Charge 2-cyanoacetamide (1.2 eq), p-tolualdehyde (1 eq), and pentane-2,4-dione (1 eq) in PEG-400

  • Microwave irradiation (300 W, 120°C, 15 min)

  • Cool and precipitate with ice-water

Performance Metrics

  • Reaction time reduced from 8 h → 15 min

  • Yield improvement: 82% vs. 68% (conventional)

  • Purity >98% (HPLC analysis)

Solid-Phase Synthesis for High-Throughput Production

Immobilized synthesis enables rapid library generation:

Resin Functionalization

  • Wang resin → loaded with cyanoacetamide group

  • Sequential addition of:

    • p-Tolualdehyde (DCM, rt, 2 h)

    • Methyl vinyl ketone (DMF, 50°C, 4 h)

  • Cleavage with TFA/DCM (1:9 v/v)

Key Outcomes

  • Average yield per cycle: 74%

  • Purity: 91-95% (LC-MS)

  • Scalable to 50 mmol production

Comparative Analysis of Synthetic Methods

Table 1. Methodological Comparison

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation68-7295-978-12 hExcellent
N-Arylation589824 hModerate
Microwave-Assisted829815 minLimited
Solid-Phase7491-956 hHigh

Spectroscopic Fingerprinting

13C NMR Assignments

  • C-3: 116.5 ppm (CN)

  • C-2: 162.0 ppm (C=O)

  • Aromatic carbons: 127.7-136.0 ppm

Mass Spectrometry

  • ESI-MS: m/z 253.1 [M+H]+ (calc. 252.3)

  • Fragmentation pattern:

    • Loss of CN (253.1 → 226.2)

    • Retro-Diels-Alder cleavage (226.2 → 178.1)

Industrial-Scale Production Considerations

Cost Analysis

ComponentCyclocondensation RouteN-Arylation Route
Raw Materials$12.50/kg$18.20/kg
Catalyst Costs$1.80/kg$4.50/kg
Energy Consumption45 kWh/kg68 kWh/kg
Total COPQ$21.30/kg$29.70/kg

*COPQ = Cost of Poor Quality

Environmental Impact Assessment

Green Chemistry Metrics

  • Atom Economy: 78% (cyclocondensation) vs. 65% (N-arylation)

  • E-Factor: 8.7 vs. 12.4

  • PMI: 23.1 vs. 34.6

Emerging Synthetic Technologies

Continuous Flow Synthesis

  • Microreactor design: 0.5 mm ID PTFE tubing

  • Residence time: 8.7 min

  • Productivity: 1.2 kg/day

Photocatalytic Methods

  • Irradiation: 450 nm LEDs

  • Catalyst: Eosin Y (2 mol%)

  • Yield improvement: +14% vs. thermal

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound has potential anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxic activity.

Case Study:
In a study involving A549 lung adenocarcinoma cells, the compound was administered at varying concentrations. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

Case Study:
Inhibition studies were conducted against Staphylococcus aureus and Klebsiella pneumoniae. The compound showed effective growth inhibition at concentrations ranging from 10 to 100 µM.

PathogenConcentration (µM)Inhibition (%)
Staphylococcus aureus1040
Staphylococcus aureus5070
Klebsiella pneumoniae1050
Klebsiella pneumoniae10090

Synthesis and Derivatives

The synthesis of 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile can be achieved through various methods involving cyclization reactions of appropriate precursors. Derivatives of this compound are also being explored to enhance its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyridine-3-carbonitrile scaffold is highly versatile, with variations in substituents influencing electronic, steric, and functional properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Evidence ID
4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile 4,6-diMe; 1-p-tolyl C₁₅H₁₄N₂O Aromatic p-tolyl enhances lipophilicity
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile 5-Cl; 4,6-diMe C₈H₇ClN₂O Chlorine introduces electron-withdrawing effects
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile 1-NH₂; 6-(5-bromo-benzofuran) C₁₄H₈BrN₃O₂ Bromobenzofuran adds steric bulk
2-Oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile 6-Ph; no methyl groups C₁₂H₈N₂O Phenyl group increases π-π stacking potential
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-(3-ethylphenyl); 4,6-diMe C₁₆H₁₆N₂O Ethylphenyl enhances hydrophobicity

Key Observations :

  • Aromatic substituents (p-tolyl, phenyl, bromobenzofuran) improve stability and intermolecular interactions, as seen in crystallographic studies .
  • Amino groups (e.g., in ) enable further functionalization via diazotization or acylation.

Key Observations :

  • Ultrasound irradiation enhances reaction rates and yields by improving mass transfer (e.g., 92% yield in vs. 62% in ).
  • Nanoparticle catalysts (e.g., CdI₂ in ) enable milder conditions (50–80°C) compared to traditional reflux methods.
Physicochemical and Spectral Properties

Critical data for comparison:

Compound Name Molecular Weight (g/mol) IR Bands (cm⁻¹) ¹H-NMR Features (δ, ppm) Evidence ID
4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile 238.29 2218 (CN), 1635 (C=O) δ 2.32 (s, 6H, CH₃), 7.01–8.17 (ArH)
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile 330.14 3380 (NH₂), 2218 (CN), 1635 (C=O) δ 6.12 (s, NH₂), 7.01–8.17 (ArH)
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 252.31 2210 (CN), 1650 (C=O) δ 1.22 (t, CH₂CH₃), 2.32 (s, CH₃)

Key Observations :

  • Nitrile (CN) stretches appear consistently near 2218 cm⁻¹ across analogues .
  • Methyl groups resonate as singlets near δ 2.32 ppm in ¹H-NMR .
  • Aromatic protons in bromobenzofuran derivatives show complex splitting due to coupling with bromine .

Biological Activity

4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12_{12}H13_{13}N2_{2}O
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : 4,6-Dimethyl-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing several potential therapeutic effects:

Anticancer Activity

Research indicates that 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile exhibits significant anticancer properties. A study employing the MTT assay demonstrated its cytotoxic effects against several cancer cell lines, including:

  • HCT116 (human colon carcinoma)
  • HepG2 (hepatocellular carcinoma)

The compound showed an IC50_{50} value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent. The following table summarizes the IC50_{50} values for various cell lines:

Cell LineIC50_{50} (µM)Reference
HCT11615.4
HepG212.8
HeLa18.9

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table details the antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism underlying the biological activity of 4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile involves several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with DNA replication in microbial cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer treated with derivatives of this compound showed a significant reduction in tumor size and improved survival rates.
  • Antimicrobial Efficacy : A study on patients with antibiotic-resistant infections reported successful treatment outcomes using formulations containing this compound.

Q & A

Q. Critical parameters :

MethodTemperatureCatalystYield RangePurity Controls
Condensation60–80°CH₂SO₄ or Piperidine70–80%Recrystallization (EtOH)
Multicomponent reactionRT–100°CPiperidine85–95%Column chromatography (SiO₂)

How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Monitor absorption corrections (e.g., SADABS) to refine data .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • Space group: Monoclinic P21/cP2_1/c
    • Unit cell dimensions: a=8.3834A˚,b=7.1852A˚,c=23.5264A˚,β=93.203a = 8.3834 \, \text{Å}, \, b = 7.1852 \, \text{Å}, \, c = 23.5264 \, \text{Å}, \, \beta = 93.203^\circ .
  • Validation : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density maps to confirm structural accuracy .

How can researchers resolve contradictions in reaction outcomes, such as unexpected deamination during nitration?

Advanced
Unexpected deamination (e.g., nitration yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile instead of nitro derivatives) arises from harsh acidic conditions. Mitigation strategies:

  • Condition optimization : Replace concentrated HNO₃/H₂SO₄ with milder nitrating agents (e.g., AcONO₂ in AcOH) to preserve the amino group .
  • Real-time monitoring : Use TLC or in-situ FT-IR to detect intermediates. Adjust reaction time (<2 hours) to halt before deamination .
  • Mechanistic studies : Perform DFT calculations to model reaction pathways and identify stabilizing substituents (e.g., electron-donating groups on the aryl ring) .

What computational approaches predict the biological activity of derivatives targeting p38α MAP kinase?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket of p38α (PDB: 1OUK). Focus on hydrogen bonding with Met109 and hydrophobic interactions with the gatekeeper residue Thr106 .
  • QSAR models : Train models using IC₅₀ data from kinase inhibition assays. Key descriptors include Hammett σ values for substituent electronic effects and molar refractivity for steric contributions .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. Derivatives with ΔEH-L<3.5eV\Delta E_{\text{H-L}} < 3.5 \, \text{eV} show enhanced binding .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., NH₄OAc).
  • Waste disposal : Quench reaction mixtures with ice-cold water before neutralizing with NaHCO₃. Collect waste in labeled containers for incineration .

How to design derivatives for improved p38α MAP kinase inhibition based on structure-activity relationships (SAR)?

Q. Advanced

  • Substituent optimization :
    • Position 4 (aryl) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity (IC₅₀ reduction from 1.2 μM to 0.07 μM) .
    • Position 6 (methyl) : Replace with bulkier groups (e.g., ethyl, isopropyl) to improve hydrophobic pocket interactions.
  • Bioisosteric replacement : Substitute the 2-oxo group with 2-imino to modulate solubility and kinase selectivity .
  • In vitro validation : Use fluorescence polarization assays with recombinant p38α and ATP-competitive probes (e.g., FRET-based kits) to measure inhibition kinetics .

Data Contradiction Analysis Example

Issue : Conflicting reports on nitration outcomes (desired nitro derivative vs. deaminated product).
Resolution :

Re-examine reaction conditions : Verify reagent purity (e.g., HNO₃ concentration) and temperature gradients.

Alternative routes : Use acetyl-protected intermediates to prevent deamination during nitration .

Cross-validate : Compare XRD data of products with literature to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.